molecular formula C27H34N4O3S B3975665 N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline

N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline

Cat. No. B3975665
M. Wt: 494.7 g/mol
InChI Key: JCIFSRAWOUDCNO-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline, also known as ADN-1184, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists, which have been shown to have neuroprotective effects and potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline acts as an NMDA receptor antagonist, which blocks the activity of NMDA receptors in the brain. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. However, overactivation of these receptors can lead to excitotoxicity and neuronal damage. N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline can prevent this by blocking the activity of NMDA receptors.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological disorders. However, it also has some limitations. It is a relatively new compound, and its effects in vivo are not yet fully understood. Additionally, its high potency can make it difficult to study its effects on other receptors and neurotransmitters.

Future Directions

There are several future directions for research on N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline. One area of interest is its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and neuropathic pain. Further research is needed to determine its efficacy in humans and its potential side effects.
Another area of interest is its mechanism of action. While it is known to act as an NMDA receptor antagonist, the exact molecular mechanism by which it exerts its neuroprotective effects is not fully understood. Further research is needed to elucidate this mechanism and identify potential targets for drug development.
Conclusion:
In conclusion, N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It acts as an NMDA receptor antagonist and has been shown to have neuroprotective effects. While further research is needed to fully understand its mechanism of action and potential side effects, it holds promise as a potential treatment for a range of neurological disorders.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. It has been shown to have neuroprotective effects and can prevent excitotoxicity, which is a major cause of neuronal damage in these disorders.

properties

IUPAC Name

[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3S/c1-18(27-15-19-11-20(16-27)13-21(12-19)17-27)28-23-14-22(4-5-24(23)31(33)34)29-6-8-30(9-7-29)26(32)25-3-2-10-35-25/h2-5,10,14,18-21,28H,6-9,11-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIFSRAWOUDCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=CS6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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